4,5-Dimethyl-2-({[4-(propan-2-yl)phenyl]carbonyl}amino)thiophene-3-carboxamide
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Overview
Description
4,5-Dimethyl-2-({[4-(propan-2-yl)phenyl]carbonyl}amino)thiophene-3-carboxamide is a thiophene derivative. Thiophene-based compounds are known for their diverse applications in medicinal chemistry and material science . This compound, in particular, has garnered interest due to its potential biological activities and its role in various scientific research fields.
Preparation Methods
The synthesis of 4,5-Dimethyl-2-({[4-(propan-2-yl)phenyl]carbonyl}amino)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate amines and carbonyl compounds. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions to yield the desired thiophene derivatives .
Chemical Reactions Analysis
4,5-Dimethyl-2-({[4-(propan-2-yl)phenyl]carbonyl}amino)thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential anti-inflammatory, antimicrobial, and anticancer properties . In material science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes . Additionally, it has applications in industrial chemistry as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-({[4-(propan-2-yl)phenyl]carbonyl}amino)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 4,5-Dimethyl-2-({[4-(propan-2-yl)phenyl]carbonyl}amino)thiophene-3-carboxamide include other thiophene derivatives such as suprofen and articaine These compounds share a thiophene core structure but differ in their substituents, leading to variations in their biological activities and applications
Properties
Molecular Formula |
C17H20N2O2S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4,5-dimethyl-2-[(4-propan-2-ylbenzoyl)amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H20N2O2S/c1-9(2)12-5-7-13(8-6-12)16(21)19-17-14(15(18)20)10(3)11(4)22-17/h5-9H,1-4H3,(H2,18,20)(H,19,21) |
InChI Key |
SULMVOKHOYGZHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C(C)C)C |
Origin of Product |
United States |
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